molecular formula C7H13N B1588794 exo-2-Aminonorbornane CAS No. 7242-92-4

exo-2-Aminonorbornane

Cat. No. B1588794
CAS RN: 7242-92-4
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-RRKCRQDMSA-N
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Description

Exo-2-Aminonorbornane, also known as exo-2-Norbornanamine, is a chemical compound with the empirical formula C7H13N . It is an inhibitor of putrescine N-methyltransferase . The structural and conformational properties of exo-2-aminonorbornane have been studied .


Molecular Structure Analysis

The molecular weight of exo-2-Aminonorbornane is 111.18 . The intrinsic conformational and structural properties of the bicycle exo-2-aminonorbornane have been probed in a supersonic jet expansion using Fourier-transform microwave (FT-MW) spectroscopy and quantum chemical calculations .


Physical And Chemical Properties Analysis

Exo-2-Aminonorbornane is a clear colorless to light yellow liquid . It has a refractive index of n20/D 1.4807 (lit.) and a density of 0.938 g/mL at 25 °C (lit.) . The boiling point is 49 °C/10 mmHg (lit.) .

Scientific Research Applications

1. Structural Analysis

The structural properties of exo-2-aminonorbornane have been explored using Fourier-transform microwave (FT-MW) spectroscopy and quantum chemical calculations. The study identified two different conformers of exo-2-aminonorbornane, revealing insights into its structural dynamics and conformational states (Écija et al., 2011).

2. Synthesis of Novel Compounds

Research has demonstrated the synthesis of new compounds from di-exo-aminonorbornane. This includes the formation of indoloquinolines, indolobenzoxazines, and quinazolophthalazines, showcasing the compound's utility in creating diverse chemical structures (Stájer et al., 2005).

3. Developing Analgesics

Exo-2-aminonorbornane has been used in the synthesis of norbornane series tetra- and hexahydropyrimidines, with some derivatives showing potential analgesic activity. This highlights its application in pharmaceutical research for developing new pain-relief drugs (Shafikova et al., 2009).

4. Photochemical Production

The photochemical conversion of aminocyclopropanes into 1-aminonorbornanes, a process relevant for drug discovery, has been reported. This method provides an efficient way to access diverse substitution patterns on saturated carbocyclic frameworks, useful in reducing metabolic susceptibility in drug development programs (Staveness et al., 2019).

5. Agrochemical Fungicide Development

Utilizing 1-aminonorbornanes derived from photochemical processes, new agrochemical fungicidal leads have been prepared. These compounds have shown efficacy against fungal plant pathogens, illustrating the compound's potential in developing agricultural fungicides (Staveness et al., 2021).

Safety And Hazards

Exo-2-Aminonorbornane is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1R,2R,4S)-bicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEPPYVOSGKWVSJ-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-2-Aminonorbornane

CAS RN

7242-92-4
Record name Exo-2-bornanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
P Écija, EJ Cocinero, A Lesarri, J Millán… - The Journal of …, 2011 - pubs.aip.org
… Here, we report on the pure rotational spectrum of exo-2-aminonorbornane, a bicyclic [2.2.1] … In exo-2-aminonorbornane, the carbon skeleton provides a rigid framework and the only …
Number of citations: 12 pubs.aip.org
AG Cook, LR Wesner, SL Folk - The Journal of Organic Chemistry, 1997 - ACS Publications
… All of the PA's tend to be smaller with PM3 calculations than with AM1 calculations, and the two experimental PA's that have been reported (endo- and exo-2-aminonorbornane 1 ) have …
Number of citations: 12 pubs.acs.org
P Kovacic, MK Lowery, PD Roskos - Tetrahedron, 1970 - Elsevier
… The major product of the rearrangcment~ after reduction, was 2-azabicyclo[3.2.1]octan¢, accompanied by .~mall amounts of the 3-isomer and exo-2-aminonorbornane. /tmlnation of …
Number of citations: 30 www.sciencedirect.com
S Caille, J Boni, GB Cox, MM Faul… - … Process Research & …, 2010 - ACS Publications
Two routes aimed at the manufacture of chiral exo-2-norbornyl thiourea (1) on large scale are described. The first approach involves five chemical steps and hinges on a classical …
Number of citations: 13 pubs.acs.org
C Cativiela, P López, JA Mayoral - Tetrahedron: Asymmetry, 1990 - Elsevier
The asymmetric synthesis of endo and exo 2-aminonorbornane-2-carboxylic acids is carried out via the Diels-Alder reaction between cyclopentadiene and (−)-menthyl N-acetyl-α,β-…
Number of citations: 46 www.sciencedirect.com
P Écija, I Uriarte, FJ Basterretxea, J Millán… - …, 2015 - Wiley Online Library
… For example, in exo-2-aminonorbornane, we concluded that the carbon skeleton provides a rigid framework and the only conformational flexibility arises by rotation of the amino group …
A Shirahata, N Takahashi, T Beppu, H Hosoda… - Biochemical …, 1993 - Elsevier
… Each point represents the average of duplicate assays for 4MCHA (0) and exo2-aminonorbornane (B). Activities of spermidine synthase (SpdSyn), spermine synthase (SpmSyn), …
Number of citations: 65 www.sciencedirect.com
Y Chou - 1980 - search.proquest.com
… The two compounds, endo-3dimethylamino^exo-2-aminonorbornane and exo-3-dimethylaminoexo-2-aminonorbornane, have never been synthesized before. Hence, the syntheses …
Number of citations: 2 search.proquest.com
T Beppu, A Shirahata, N Takahashi… - The journal of …, 1995 - academic.oup.com
… iV-(3-aminopropyl)-exo-2-aminonorbornane were slightly more effective than iV-(3-… case of iV-(3-aminopropyl)-exo-2-aminonorbornane, and a significant decrease in cell growth with an …
Number of citations: 38 academic.oup.com
P Tarburton, LJ Wolpa, RK Loerch… - Journal of …, 1977 - Wiley Online Library
… (81.5 mmoles) of exo-2-aminonorbornane (Aldrich) dissolved in 10.0 ml. of dry benzene was … (83.4% Yifildl Of exo-2-aminonorbornane hydrobromide (dec. ~285) was recovered after …
Number of citations: 15 onlinelibrary.wiley.com

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